

# Diminazene Aceturate: A Putative ACE2 Activator Under Scrutiny

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Compound of Interest		
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: **Diminazene** aceturate (DIZE), a veterinary trypanocidal agent, has garnered significant scientific interest for its potential off-target effects as an activator of Angiotensin-Converting Enzyme 2 (ACE2). ACE2 is a critical component of the Renin-Angiotensin System (RAS), playing a protective role by converting angiotensin II (Ang II) to the vasodilatory and anti-inflammatory peptide Angiotensin-(1-7). This guide provides a comprehensive overview of the existing evidence, controversies, and proposed mechanisms of action of **diminazene** as a putative ACE2 activator, intended for researchers, scientists, and professionals in drug development.

# The Renin-Angiotensin System and the Role of ACE2

The Renin-Angiotensin System is a crucial hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. The system is classically known for the ACE/Ang II/AT1R axis, where Angiotensin-Converting Enzyme (ACE) cleaves Angiotensin I to produce the potent vasoconstrictor Angiotensin II (Ang II). Ang II binding to its type 1 receptor (AT1R) elicits a range of effects, including vasoconstriction, inflammation, fibrosis, and cellular proliferation.

A counter-regulatory axis, the ACE2/Ang-(1-7)/MasR pathway, has been identified as a critical protective arm of the RAS.[1][2] ACE2, a carboxypeptidase, metabolizes Ang II into Angiotensin-(1-7), which then signals through the Mas receptor (MasR) to mediate vasodilation,



anti-inflammatory, anti-fibrotic, and anti-proliferative effects.[1][3] A shift in the balance from the protective ACE2 axis towards the deleterious ACE axis is implicated in the pathophysiology of numerous cardiovascular and inflammatory diseases.[4]

### Diminazene Aceturate as a Modulator of the RAS

**Diminazene** has been investigated as a pharmacological tool to enhance the activity of the protective ACE2 axis. The proposed primary mechanism of action is the activation of ACE2, leading to a subsequent increase in the production of Ang-(1-7) and a reduction in Ang II levels. This shift in the RAS balance is thought to underlie the beneficial effects observed in various preclinical models of disease.

## **Evidence Supporting ACE2 Activation**

Numerous studies have reported that **diminazene** treatment leads to outcomes consistent with increased ACE2 activity. These include:

- Increased ACE2 Expression and Activity: In a rat model of myocardial infarction, diminazene
  treatment significantly elevated ACE2 mRNA levels and increased plasma ACE2 activity.
  Similarly, in a model of Alzheimer's disease, diminazene increased brain ACE2 activity. One
  in vitro study reported a dose-dependent increase in ACE2 activity with an EC50 of 8.04 μM.
- Modulation of RAS Components: Diminazene has been shown to decrease ACE mRNA levels and AT1R protein levels while increasing MasR expression in cardiac tissue.
- Anti-inflammatory and Cardioprotective Effects: Treatment with diminazene has been associated with a reduction in pro-inflammatory cytokines such as IL-1β and TNF-α, attenuation of cardiac hypertrophy, and improved cardiac function in models of myocardial infarction and ischemia-reperfusion injury. These effects were abolished by co-administration of a selective ACE2 inhibitor.

## **Contradictory Evidence and Alternative Mechanisms**

Despite the substantial body of evidence suggesting **diminazene** activates ACE2, several rigorous in vitro studies have failed to confirm a direct activating effect on the enzyme.



- Lack of Direct Enzymatic Activation: A detailed pharmacological study using recombinant human and mouse ACE2 found no evidence of direct activation by diminazene across a range of concentrations. The study concluded that the therapeutic benefits of diminazene are likely attributable to other mechanisms. Another in vitro experiment also reported no direct effect of diminazene on ACE2 or ACE activity.
- AT1R Antagonism: The chemical structure of diminazene shares similarities with angiotensin receptor blockers (ARBs), suggesting it may also act as an AT1 receptor antagonist. This could contribute to its observed beneficial effects by directly blocking the actions of Ang II.
- Inhibition of ACE2 Shedding: An alternative indirect mechanism has been proposed, whereby diminazene inhibits the activity of A Disintegrin and Metalloproteinase 17 (ADAM17). ADAM17 is responsible for the ectodomain shedding of ACE2 from the cell surface. By inhibiting this shedding process, diminazene may increase the density of functional ACE2 on the cell membrane.

# **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of **diminazene** on the Renin-Angiotensin System and related markers.

Table 1: Effects of **Diminazene** on RAS Component Expression and Activity



Parameter	Model System	Treatment	Outcome	Reference
ACE2 mRNA	Rat Myocardial Infarction	15 mg/kg/day DIZE	Significant increase in cardiac tissue	
Plasma ACE2 Activity	Rat Myocardial Infarction	15 mg/kg/day DIZE	Significant increase	
Brain ACE2 Activity	SAMP8 Mice (Alzheimer's Model)	15 mg/kg DIZE	Significant increase	_
ACE mRNA	Rat Myocardial Infarction	15 mg/kg/day DIZE	Reduction in cardiac tissue	-
AT1R Protein	Rat Myocardial Infarction	15 mg/kg/day DIZE	Significant inhibition of increase	-
MasR Protein	Rat Myocardial Infarction	15 mg/kg/day DIZE	Moderate increase	
ACE2 Activity (in vitro)	Recombinant human and mouse ACE2	0.1 to 100 μM DIZE	No activation documented	-
ACE2 Activity (in vitro)	Cardiac membranes from rats	0.1 nM to 0.1 mM DIZE	No effect	-
ACE2 Activity (in vitro)	Recombinant ACE2	10 nM to 1 mM DIZE	EC50 of 8.04 μM	

Table 2: Effects of **Diminazene** on Inflammatory and Pathophysiological Markers

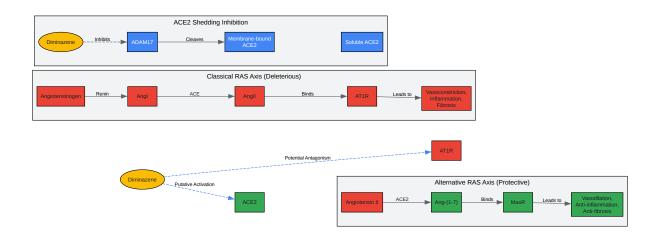


Parameter	Model System	Treatment	Outcome	Reference
IL-1β mRNA	Rat Myocardial Infarction	15 mg/kg/day DIZE	Prevention of increase	
TNF-α mRNA	Rat Myocardial Infarction	15 mg/kg/day DIZE	Prevention of increase	
Fractional Shortening (%)	Rat Myocardial Infarction	15 mg/kg/day DIZE	Attenuated decrease (from 19.1±3.0 to higher)	
Ventricular Hypertrophy (mg/mm)	Rat Myocardial Infarction	15 mg/kg/day DIZE	Attenuated increase (from 33.4±1.1 to lower)	_
Brain Ang-(1-7) Levels	SAMP8 Mice (Alzheimer's Model)	5 mg/kg and 15 mg/kg DIZE	Marked elevation	_

# **Signaling Pathways and Experimental Workflows**

The proposed signaling pathways and experimental workflows for investigating the effects of **diminazene** are illustrated below.

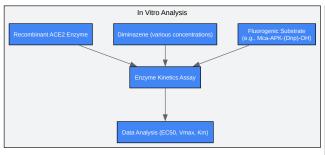


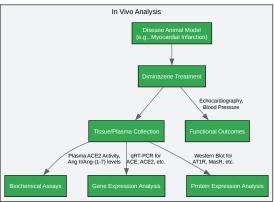


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Caption: Proposed mechanisms of **Diminazene** in the Renin-Angiotensin System.







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